molecular formula C5H5N5 B15244845 6-Hydrazinylpyridazine-3-carbonitrile

6-Hydrazinylpyridazine-3-carbonitrile

Cat. No.: B15244845
M. Wt: 135.13 g/mol
InChI Key: QCTGIICUZPIRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydrazinylpyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C₅H₅N₅. It is a pyridazine derivative, characterized by the presence of a hydrazinyl group at the 6th position and a carbonitrile group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylpyridazine-3-carbonitrile typically involves the reaction of 3-chloro-6-hydrazinopyridazine with suitable reagents. One common method includes the use of phenoxy acetic acid derivatives in the presence of lutidine and TBTU as coupling agents . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylpyridazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyridazine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Hydrazinylpyridazine-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Hydrazinylpyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects .

Comparison with Similar Compounds

6-Hydrazinylpyridazine-3-carbonitrile can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

6-hydrazinylpyridazine-3-carbonitrile

InChI

InChI=1S/C5H5N5/c6-3-4-1-2-5(8-7)10-9-4/h1-2H,7H2,(H,8,10)

InChI Key

QCTGIICUZPIRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C#N)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.